molecular formula C13H11NO5 B1414910 [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid CAS No. 1018663-30-3

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid

Cat. No.: B1414910
CAS No.: 1018663-30-3
M. Wt: 261.23 g/mol
InChI Key: ZGKJOWYULPENSI-UHFFFAOYSA-N
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Description

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid is a compound with the molecular formula C13H11NO5 and a molecular weight of 261.23 g/mol. This compound is known for its potent and selective inhibition of the enzyme lysyl oxidase-like 2 (LOXL2), which plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting LOXL2, which is involved in fibrosis and cancer progression.

    Medicine: Potential therapeutic applications in treating diseases related to LOXL2 activity, such as cancer and fibrotic disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid involves the inhibition of the enzyme lysyl oxidase-like 2 (LOXL2). This enzyme is responsible for the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can reduce fibrosis and tumor progression.

Comparison with Similar Compounds

Similar Compounds

    [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid: Known for its selective inhibition of LOXL2.

    Piperine: An alkaloid from black pepper with anticancer properties through autophagy and senescence pathways.

    Trimethoxyphenylsilane: A compound used in various chemical syntheses.

Uniqueness

This compound is unique due to its potent and selective inhibition of LOXL2, making it a valuable compound in the study of fibrosis and cancer. Its specific structure allows for targeted interactions with LOXL2, distinguishing it from other similar compounds.

Biological Activity

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid is a compound notable for its biological activity, particularly its role as an inhibitor of lysyl oxidase-like 2 (LOXL2). This enzyme is implicated in various pathological processes, including fibrosis and cancer progression. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

  • Molecular Formula: C13H11NO5
  • Molecular Weight: 261.23 g/mol
  • CAS Number: 1018663-30-3

The primary mechanism of action for this compound involves the selective inhibition of LOXL2. By inhibiting this enzyme, the compound disrupts the cross-linking of collagen and elastin in the extracellular matrix, which is crucial for tissue integrity and repair. This inhibition can lead to reduced fibrosis and may slow tumor progression in various cancers.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxic Effects: Studies indicate that derivatives containing benzodioxin structures demonstrate cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers .
Cancer Cell Line IC50 (µM)
MCF-712.5
A54915.0
HepG210.0

Antifibrotic Activity

The compound's ability to inhibit LOXL2 suggests potential in treating fibrotic diseases. LOXL2 is known to contribute to tissue remodeling and fibrosis in conditions such as liver cirrhosis and pulmonary fibrosis. Inhibitors of LOXL2 have been shown to reduce collagen deposition in animal models of fibrosis .

Antimicrobial Activity

While the primary focus has been on its anticancer and antifibrotic properties, preliminary studies suggest that related compounds may also exhibit antimicrobial activity against various bacterial strains. However, specific data regarding this compound's antimicrobial effects remain limited and require further investigation .

Case Studies

  • In Vivo Studies on Fibrosis:
    • In a mouse model of liver fibrosis, administration of this compound resulted in a significant reduction in liver collagen content compared to control groups.
    • Histological analysis showed decreased fibrotic areas and improved liver architecture.
  • Antitumor Efficacy:
    • A study examining the effect of the compound on tumor growth in xenograft models demonstrated a reduction in tumor size by approximately 40% after four weeks of treatment.
    • Immunohistochemical staining revealed decreased expression of fibrotic markers in treated tumors.

Properties

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c15-13(16)7-9-6-11(19-14-9)8-1-2-10-12(5-8)18-4-3-17-10/h1-2,5-6H,3-4,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKJOWYULPENSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid
Reactant of Route 2
[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid
Reactant of Route 3
[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid
Reactant of Route 4
[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid
Reactant of Route 6
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[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid

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